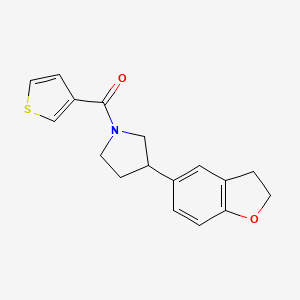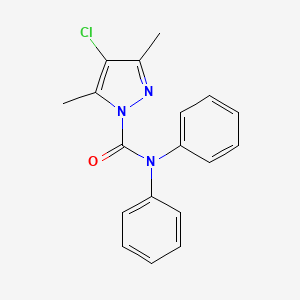
4-chloro-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-chloro-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide is a derivative of the 1H-pyrazole class, which is known for its diverse biological activities and potential in drug development. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related pyrazole derivatives and their synthesis, structural analysis, and potential applications, which can provide insights into the properties and behaviors of the compound of interest.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the functionalization of existing pyrazole compounds. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide via reaction with 2,3-diaminopyridine is reported to yield good results . This suggests that similar methods could potentially be applied to synthesize the compound , by substituting the appropriate reactants and conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be determined using various spectroscopic techniques, as well as crystallographic methods . For example, the crystal structure of a related compound was elucidated in the triclinic space group P-1, with specific bond lengths and angles . These techniques could be used to analyze the molecular structure of this compound, providing insights into its three-dimensional conformation and potential binding interactions.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. An example is the ANRORC rearrangement involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, leading to the formation of formamides . Understanding the reactivity of the pyrazole ring and its substituents is crucial for predicting the chemical behavior of this compound in different environments and its potential as a synthetic intermediate.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be explored through computational methods, such as DFT calculations, to predict molecular geometry, vibrational frequencies, and thermodynamic properties . Additionally, the HOMO-LUMO energy gap and molecular electrostatic potential map can provide information on the electronic properties of the compound . These computational studies are essential for understanding the stability and reactivity of the compound, as well as its potential interactions with biological targets.
科学的研究の応用
Synthesis and Chemical Properties
- Research has explored the synthesis of various pyrazole derivatives, highlighting their structural and chemical diversity. For example, the preparation of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines from corresponding 3-amino-5-arylpyrazoles and α-cyanochalcones showcases the synthetic utility of pyrazole compounds in constructing complex heterocyclic structures. These studies reveal the preferred tautomeric structures and crystalline forms, contributing to our understanding of pyrazole chemistry and its applications in designing new materials and pharmaceuticals (Quiroga et al., 1999).
Medicinal Chemistry Applications
- Pyrazole derivatives have been investigated for their potential in medicinal chemistry, particularly as cytotoxic agents. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized from pyrano[4,3-b]quinoline diones and primary amines, exhibited potent cytotoxicity against various cancer cell lines, suggesting their utility in cancer treatment (Deady et al., 2003).
- Another study focused on the synthesis and antitumor activities of 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, indicating its significant antitumor potential. Such research highlights the importance of pyrazole derivatives in developing new anticancer drugs (Xin, 2012).
Anticonvulsant and Other Biological Activities
- Pyrazole-1-carboxamide derivatives have been synthesized and evaluated for their anticonvulsant activity, demonstrating the versatility of pyrazole-based compounds in addressing various neurological disorders (Siddiqui et al., 2010).
- Furthermore, the development of novel pyrazole derivatives for their antidepressant and anticonvulsant activities underscores the therapeutic potential of these compounds in treating mental health and neurological conditions (Abdel‐Aziz et al., 2009).
作用機序
Target of Action
Similar pyrazole derivatives have been reported to target the ryanodine receptor (ryr) in insects .
Mode of Action
It is suggested that similar compounds may act as activators of the insect ryr . This interaction could potentially lead to changes in calcium ion channels, disrupting normal cellular functions.
将来の方向性
The future directions in the field of pyrazole derivatives involve the development of new synthesis techniques and the exploration of their biological activity . There is also interest in their applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
特性
IUPAC Name |
4-chloro-3,5-dimethyl-N,N-diphenylpyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-13-17(19)14(2)22(20-13)18(23)21(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJARFGGRFZXEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-methyl-3-(4-methylphenyl)urea](/img/structure/B2503805.png)
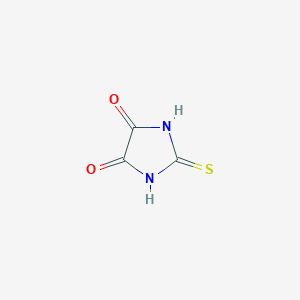
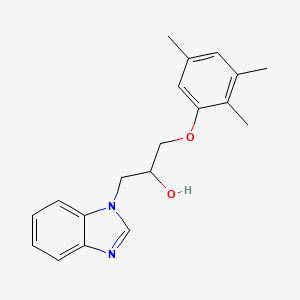
![3-[(3,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
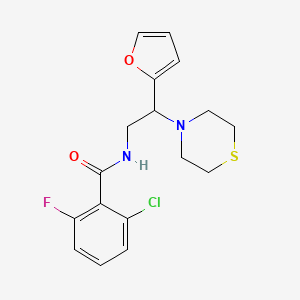
![[4-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2503812.png)
![2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2503816.png)
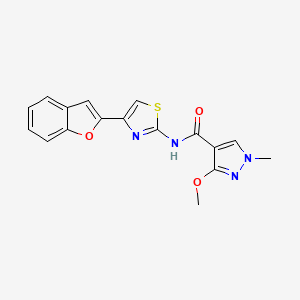
![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2503819.png)
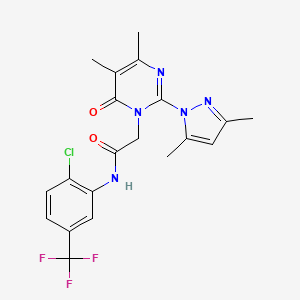

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2503822.png)
![[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)-](/img/structure/B2503824.png)
